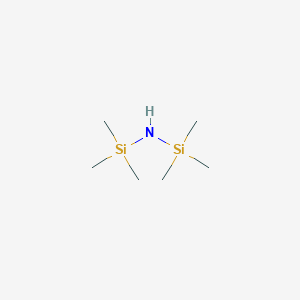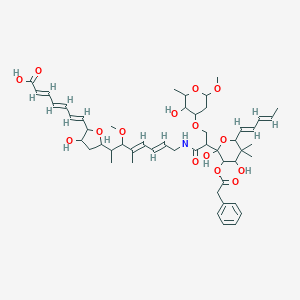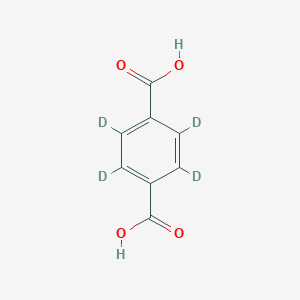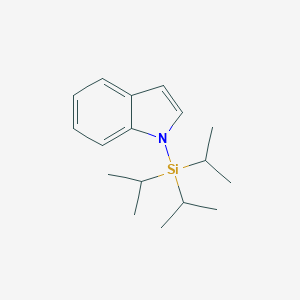
Cesium carbonate
Übersicht
Beschreibung
Cesium carbonate is a chemical compound with the formula Cs₂CO₃. It is a white crystalline solid that is highly soluble in polar solvents such as water, ethanol, and dimethylformamide. This compound is known for its use as a base in organic synthesis and has applications in various fields, including energy conversion .
Synthetic Routes and Reaction Conditions:
- this compound can be prepared by the thermal decomposition of cesium oxalate. When heated, cesium oxalate decomposes to form this compound and carbon monoxide:
Thermal Decomposition: Cs2C2O4→Cs2CO3+CO
Another method involves reacting cesium hydroxide with carbon dioxide:Reaction with Carbon Dioxide: 2CsOH+CO2→Cs2CO3+H2O
Industrial Production Methods:
Alkaline Process: This method involves grinding cesium ore to a fine powder, mixing it with sodium carbonate and sodium chloride, and then heating the mixture in a high-temperature furnace.
Acid Process: In this method, cesium ore is ground and mixed with water and sulfuric acid.
Types of Reactions:
N-Alkylation: this compound facilitates the N-alkylation of compounds such as sulfonamides, amines, β-lactams, indoles, and heterocyclic compounds.
Substitution: It is used in various substitution reactions, including the Suzuki coupling and Buchwald-Hartwig amination reactions.
Common Reagents and Conditions:
Reagents: Sodium tetrachloroaurate, dimethyl sulfoxide, dimethylformamide, and various organic solvents.
Conditions: Reactions typically occur at room temperature or under mild heating conditions.
Major Products:
Ketones and Aldehydes: From the oxidation of alcohols.
N-Alkylated Compounds: From the N-alkylation reactions.
Wissenschaftliche Forschungsanwendungen
Cesium carbonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a mild inorganic base in various organic transformations, including C, N, and O alkylation and arylation reactions.
Energy Conversion: this compound is used in the development of energy conversion devices due to its unique properties.
Material Science: It is employed in the synthesis of phosphazene derivatives and other advanced materials.
Wirkmechanismus
Cesium carbonate acts as a base in organic reactions, facilitating the deprotonation of substrates and promoting various chemical transformations. Its large cationic radius and high solubility in organic solvents enhance its reactivity and efficiency in these reactions . The compound’s ability to form stable ion pairs in dipolar aprotic solvents further contributes to its effectiveness .
Vergleich Mit ähnlichen Verbindungen
- Lithium Carbonate
- Sodium Carbonate
- Potassium Carbonate
- Rubidium Carbonate
Comparison:
- Solubility: Cesium carbonate has higher solubility in organic solvents compared to other carbonates like potassium carbonate and sodium carbonate .
- Reactivity: The large cationic radius of cesium ions makes this compound more reactive and efficient in promoting organic reactions .
- Applications: While other carbonates are also used as bases in organic synthesis, this compound’s unique properties make it particularly valuable in specific applications such as energy conversion and advanced material synthesis .
This compound stands out due to its high solubility, reactivity, and versatility in various scientific and industrial applications. Its unique properties make it a valuable compound in the field of chemistry and beyond.
Eigenschaften
CAS-Nummer |
534-17-8 |
|---|---|
Molekularformel |
CH2CsO3 |
Molekulargewicht |
194.930 g/mol |
IUPAC-Name |
dicesium;carbonate |
InChI |
InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |
InChI-Schlüssel |
UHKPOGGUWJGGID-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Cs+].[Cs+] |
Kanonische SMILES |
C(=O)(O)O.[Cs] |
Key on ui other cas no. |
29703-01-3 534-17-8 |
Physikalische Beschreibung |
DryPowder, WetSolid |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Verwandte CAS-Nummern |
29703-01-3 |
Synonyme |
Carbonic Acid Dicesium Salt; Cesium Carbonate (Cs2CO3); Cesium Carbonate; Dicesium Carbonate; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B44284.png)

![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)





